(2R)-2-amino-4-phosphonobutanoic acid

Descripción general

Descripción

(2R)-2-Amino-4-phosphonobutanoic acid, otherwise known as (2R)-2-Amino-4-phosphonobutyrate or (2R)-AP4, is an organic compound that is used in a variety of scientific research applications. It is a chiral compound, meaning that its two enantiomers (mirror images) are not identical, and it is a member of the phosphonate family of compounds. This compound has been the subject of scientific research for many years due to its potential applications in medicine, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Photosensitizers for Anticancer Therapy

D-AP4 has been used in the design and synthesis of photosensitizers, specifically AP3 and AP4 . These photosensitizers show strong aggregation-induced far red and near-infrared emission and very effective singlet oxygen (^1O2) generation . Compared to the most widely used photosensitizer, Ce6 nanoparticles, AP4 nanoparticles showed over 10-fold higher fluorescence quantum yield, and more than 3-fold higher ^1O2 generation efficiency . This makes D-AP4 a promising compound for image-guided photodynamic anticancer therapy .

DNA Damage Suppression

Research has shown that D-AP4 can suppress DNA damage, chromosomal instability, and cellular senescence . Inactivation of AP4 in colorectal cancer (CRC) cell lines resulted in increased spontaneous and c-MYC-induced DNA damage, chromosomal instability (CIN), and cellular senescence . AP4-deficient cells displayed increased expression of the long non-coding RNA MIR22HG, which encodes miR-22-3p and was directly repressed by AP4 . This suggests that D-AP4 plays a crucial role in maintaining genomic stability .

Cancer Progression and Prognosis

Elevated AP4 expression is associated with the progression of cancer and poor patient prognosis in multiple tumor types . This suggests that D-AP4 could potentially be used as a biomarker for cancer prognosis .

Control of Stemness

Deletion of AP4 in mice points to roles of AP4 in the control of stemness . This suggests that D-AP4 could play a role in stem cell research and regenerative medicine .

Tumor Initiation

Research has shown that AP4 plays a role in tumor initiation . This suggests that D-AP4 could be a potential target for cancer prevention strategies .

Adaptive Immunity

AP4 also plays a role in the control of adaptive immunity . This suggests that D-AP4 could be used in the development of immunotherapies .

Mecanismo De Acción

Target of Action

®-2-Amino-4-phosphonobutanoic acid, also known as D-AP4, is a phosphono analogue of glutamate . It primarily targets the NMDA (N-methyl-D-aspartate) receptor, which is a type of glutamate receptor in the central nervous system . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

D-AP4 acts as a broad-spectrum excitatory amino acid receptor antagonist . It interacts with its targets, the NMDA receptors, by inhibiting the AMPA receptor-stimulated influx of 57Co2+ in cultured cerebellar granule cells . This interaction results in changes in the neuronal activity and neurotransmission.

Biochemical Pathways

The biochemical pathways affected by D-AP4 are primarily related to glutamatergic neurotransmission. By acting as an antagonist at the NMDA receptor, D-AP4 can modulate the activity of the glutamate system, which is one of the primary excitatory neurotransmitter systems in the brain . The downstream effects of this modulation can include changes in neuronal excitability, synaptic plasticity, and neuroprotection.

Result of Action

The molecular and cellular effects of D-AP4’s action primarily involve the modulation of neuronal activity. By inhibiting the activity of NMDA receptors, D-AP4 can reduce neuronal excitability and alter synaptic transmission . This can have various effects on neuronal function and communication, potentially influencing processes such as learning, memory, and neuroprotection.

Propiedades

IUPAC Name |

(2R)-2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CP(=O)(O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-4-phosphonobutanoic acid | |

CAS RN |

78739-01-2 | |

| Record name | 2-Amino-4-phosphonobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does D-AP4 affect excitatory amino acid-stimulated phosphoinositide hydrolysis?

A1: Unlike its enantiomer L-AP4, which potently inhibits ibotenate (IBO)-stimulated phosphoinositide hydrolysis, D-AP4 shows weaker inhibitory effects in rat brain membranes []. This suggests that D-AP4 has limited interaction with the specific excitatory amino acid sites involved in this pathway.

Q2: Does D-AP4 interact with the 'metabotropic' excitatory amino acid receptor?

A2: Studies investigating the effects of the metabotropic excitatory amino acid receptor agonist trans‐(±)‐1‐amino‐cyclopentane‐1,3‐dicarboxylate (t‐ACPD) found that while L-AP4 could reduce responses to t-ACPD, this effect was non-selective []. D-AP4 was not specifically tested in this study, but the results with L-AP4 highlight the potential for off-target effects and challenges in using these compounds as specific antagonists for this receptor subtype.

Q3: How does D-AP4 compare to other compounds in inhibiting [3H]NAAG binding?

A3: When compared to L-AP4, L-α-aminoadipate, D-α-aminoadipate, L-serine-O-phosphate, and D,L-2-amino-3-phosphono-propionate (D,L-AP3), D-AP4 displayed moderate potency in inhibiting [3H]NAAG binding to rat forebrain membranes []. This data contributes to understanding the structure-activity relationship of various compounds targeting this binding site.

Q4: What is the significance of the lack of amnestic effects of D-AP4 in chicks?

A4: The finding that D-AP4, unlike L-AP4, does not induce amnesia in chicks [] further emphasizes the stereoselectivity of mGluR antagonists. This selectivity suggests that specific receptor interactions are crucial for the amnestic effects observed with L-AP4.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

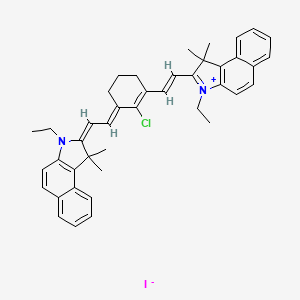

![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

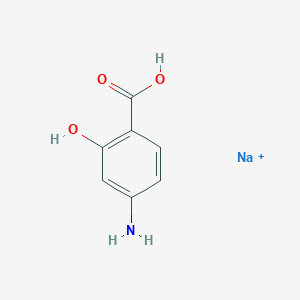

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)

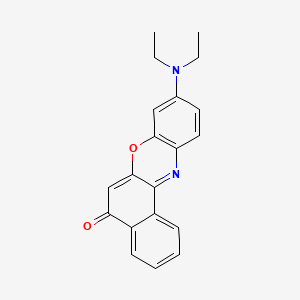

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)